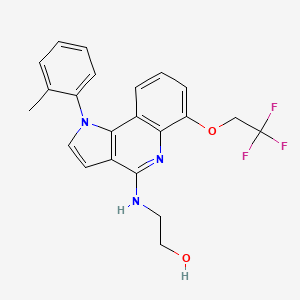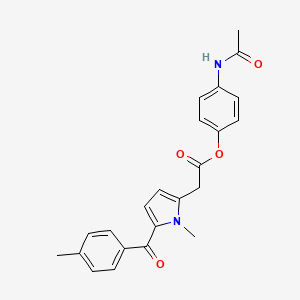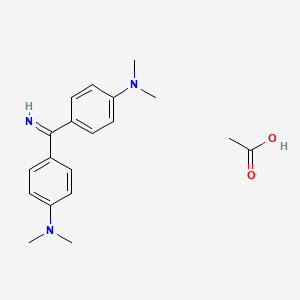
3-Fluorphenylisothiocyanat
Übersicht
Beschreibung
3-Fluorophenyl isothiocyanate: is an organic compound with the molecular formula C7H4FNS . It is a derivative of phenyl isothiocyanate, where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
3-Fluorophenyl isothiocyanate has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds and thioureas.
-
Biology:
- Utilized in the modification of biomolecules such as proteins and peptides.
- Acts as a labeling reagent for fluorescence studies.
-
Medicine:
- Investigated for its potential anticancer and antimicrobial properties.
- Used in the development of diagnostic tools and therapeutic agents.
-
Industry:
- Applied in the production of agrochemicals and pharmaceuticals.
- Used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
Target of Action
3-Fluorophenyl isothiocyanate is a chemical compound that primarily targets the respiratory system
Mode of Action
Isothiocyanates, a class of compounds to which 3-fluorophenyl isothiocyanate belongs, are known to interact with various intracellular targets, including cytochrome p450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Biochemical Pathways
Isothiocyanates, including 3-Fluorophenyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15318 , and it’s a liquid at room temperature with a density of 1.27 g/mL at 25 °C .
Result of Action
Isothiocyanates are known to have chemopreventive potential, suggesting that they may have beneficial effects in the prevention of cancer .
Action Environment
The action of 3-Fluorophenyl isothiocyanate can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas and at a temperature of 2-8°C to maintain its stability . Additionally, it’s important to avoid the generation of vapors/aerosols and inhalation of the substance/mixture .
Biochemische Analyse
Biochemical Properties
3-Fluorophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It reacts with amino groups in proteins to form thiourea derivatives, which can be used for labeling or cross-linking proteins . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates, and glutathione S-transferase, which is responsible for detoxification processes . The nature of these interactions often involves covalent bonding, leading to the inhibition or modification of enzyme activity.
Cellular Effects
3-Fluorophenyl isothiocyanate has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This modification can lead to changes in gene expression and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 3-Fluorophenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, 3-Fluorophenyl isothiocyanate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorophenyl isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to 3-Fluorophenyl isothiocyanate in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-Fluorophenyl isothiocyanate vary with different dosages in animal models. At low doses, it can have beneficial effects, such as chemopreventive properties against cancer . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is important to carefully control the dosage to avoid potential toxicity while maximizing therapeutic benefits.
Metabolic Pathways
3-Fluorophenyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of the compound with glutathione, followed by enzymatic degradation and N-acetylation . The compound interacts with enzymes such as glutathione S-transferase, which facilitates its conjugation with glutathione, and cytochrome P450, which is involved in its oxidative metabolism . These interactions can affect metabolic flux and alter metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 3-Fluorophenyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 3-Fluorophenyl isothiocyanate within tissues can be influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 3-Fluorophenyl isothiocyanate can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can accumulate in the cytoplasm, where it can modify cytoplasmic proteins and affect cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Fluorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 3-fluoroaniline with thiophosgene. The reaction typically proceeds as follows:
-
Reaction with Thiophosgene:
Reactants: 3-Fluoroaniline and thiophosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures.
Product: 3-Fluorophenyl isothiocyanate.
-
Alternative Method:
Reactants: 3-Fluoroaniline and carbon disulfide in the presence of a base such as triethylamine.
Conditions: The reaction is carried out at room temperature.
Product: 3-Fluorophenyl isothiocyanate
Industrial Production Methods: Industrial production of 3-Fluorophenyl isothiocyanate typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Amines, alcohols, and thiols.
Conditions: Typically carried out at room temperature in an inert solvent.
Products: Corresponding thioureas, carbamates, and thiocarbamates.
-
Cycloaddition Reactions:
Reagents: Compounds with multiple bonds such as alkenes and alkynes.
Conditions: Often requires heating or the presence of a catalyst.
Products: Heterocyclic compounds.
-
Oxidation and Reduction:
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Conditions: Varies depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Lacks the fluorine substitution, making it less reactive in certain applications.
4-Fluorophenyl isothiocyanate: Fluorine is substituted at the fourth position, leading to different reactivity and properties.
3-Bromophenyl isothiocyanate: Bromine substitution at the third position, resulting in different electronic and steric effects.
Uniqueness: 3-Fluorophenyl isothiocyanate is unique due to the presence of the fluorine atom at the third position, which enhances its reactivity and alters its electronic properties. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
IUPAC Name |
1-fluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBACITVPQEAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059955 | |
| Record name | 3-Fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-72-8 | |
| Record name | 3-Fluorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-3-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorophenyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-3-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














